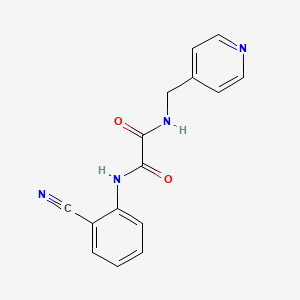

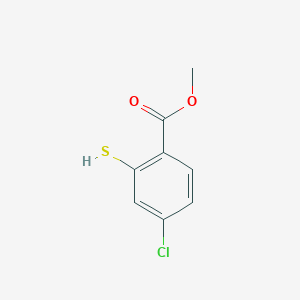

![molecular formula C19H20N4O2S3 B2756807 (Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 489443-90-5](/img/structure/B2756807.png)

(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

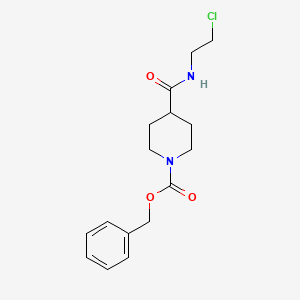

(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H20N4O2S3 and its molecular weight is 432.58. The purity is usually 95%.

BenchChem offers high-quality (Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one: exhibits promising antimicrobial properties. Researchers have investigated its efficacy against bacterial and fungal pathogens. The compound’s mechanism of action involves inhibition of essential enzymes or disruption of microbial cell membranes. Further studies are needed to explore its specificity and potential clinical applications .

Anticancer Potential

The unique structure of this compound suggests potential anticancer activity. It may interfere with cancer cell proliferation, apoptosis, or angiogenesis pathways. Researchers have explored its effects on various cancer cell lines, including solid tumors and leukemia. Preclinical studies indicate that it could be a valuable lead compound for developing novel anticancer drugs .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Preliminary investigations suggest that (Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one might modulate inflammatory pathways. Its anti-inflammatory potential could be harnessed for conditions like rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation .

Enzyme Inhibition

The compound’s thiazolidinone moiety may interact with specific enzymes. Researchers have explored its inhibitory effects on enzymes involved in metabolic pathways, such as kinases or proteases. Understanding these interactions could lead to targeted therapies for enzyme-related disorders .

Metal Chelation

The sulfur-containing thiazolidinone ring can act as a metal chelator. Investigating its ability to bind to transition metals (e.g., copper, iron) is essential. Metal chelation has implications in neurodegenerative diseases, oxidative stress, and metal toxicity .

Computational Studies

In silico approaches, such as molecular docking and dynamics simulations, can predict the compound’s binding affinity to specific protein targets. Researchers have used computational tools to explore its interactions with receptors, transporters, or enzymes. These studies guide experimental design and provide insights into its mode of action .

Drug Delivery Systems

The lipophilic nature of this compound makes it suitable for incorporation into drug delivery systems. Researchers have explored nanoformulations, micelles, or liposomes to enhance its solubility, stability, and targeted delivery to specific tissues .

Structure-Activity Relationship (SAR) Studies

Researchers have synthesized analogs of this compound with modifications at different positions. SAR studies help identify critical structural features responsible for its biological effects. These insights guide medicinal chemistry efforts to optimize its potency and selectivity .

properties

IUPAC Name |

(5Z)-3-ethyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S3/c1-3-22-18(25)14(28-19(22)26)11-13-16(21-7-9-27-10-8-21)20-15-12(2)5-4-6-23(15)17(13)24/h4-6,11H,3,7-10H2,1-2H3/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJDABYYHGADCR-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2756725.png)

![N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756737.png)

![2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride](/img/structure/B2756739.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid](/img/structure/B2756740.png)